An In-Depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document synthesizes available information on its chemical structure, proposes a viable synthetic route based on established methodologies for analogous compounds, and explores its potential therapeutic applications, with a focus on its putative role as a P2X7 receptor modulator. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of the triazolo[4,3-a]pyrazine scaffold.
Introduction to the Triazolo[4,3-a]pyrazine Scaffold
The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in drug discovery, demonstrating a wide array of biological activities. Derivatives of this structure have been investigated for their potential as anti-diabetic, anti-cancer, and anti-inflammatory agents. The fusion of the triazole and pyrazine ring systems creates a unique three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The 3-phenyl substitution, in particular, introduces a key pharmacophoric element that can influence target binding and overall bioactivity.
Chemical Structure and Properties
The chemical structure of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is characterized by a fused bicyclic system consisting of a triazole ring and a tetrahydropyrazine ring, with a phenyl group attached at the 3-position of the triazole ring.
Molecular Formula: C₁₁H₁₂N₄
Molecular Weight: 200.24 g/mol
CAS Number: 944906-91-6
Structural Elucidation:
The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the phenyl, triazole, and tetrahydropyrazine protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as C-H, C=N, and C=C bonds.
A 2D representation of the chemical structure is provided below.
Caption: 2D Chemical Structure of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Synthesis of the Triazolo[4,3-a]pyrazine Core
The general strategy involves the cyclization of a substituted hydrazinopyrazine derivative. A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-Hydrazinopyrazine
-
To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain 2-hydrazinopyrazine.
Step 2: Synthesis of N'-(Pyrazin-2-yl)benzohydrazide
-
Dissolve 2-hydrazinopyrazine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Step 3: Cyclization to form 3-Phenyl-[1][2][3]triazolo[4,3-a]pyrazine
-
Treat N'-(pyrazin-2-yl)benzohydrazide with a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to facilitate the cyclization.
-
After the reaction is complete, carefully quench the reaction mixture with ice-water.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.
Step 4: Reduction to 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
-
Dissolve the 3-Phenyl-[1][2][3]triazolo[4,3-a]pyrazine in a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
Note: This is a proposed synthesis, and optimization of reaction conditions, solvents, and purification methods would be necessary to achieve high yields and purity.
Potential Therapeutic Applications: P2X7 Receptor Modulation
The most significant insight into the potential therapeutic application of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine comes from patent literature, which identifies derivatives of the 5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine scaffold as modulators of the P2X7 receptor.[5]
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to a variety of inflammatory and neurological conditions. Therefore, antagonists of the P2X7 receptor are being actively investigated for the treatment of:
-
Inflammatory Diseases: Such as rheumatoid arthritis and inflammatory bowel disease.
-
Neuropathic Pain: A chronic pain state caused by nerve damage.
-
Neurodegenerative Disorders: Including Alzheimer's disease and Parkinson's disease.
The phenyl group at the 3-position of the triazolopyrazine core likely plays a crucial role in the binding affinity and selectivity of the compound for the P2X7 receptor.
Mechanism of Action as a P2X7 Antagonist (Hypothesized):
Caption: Hypothesized mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a P2X7 receptor antagonist.
Future Directions and Research Opportunities
The 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. Key areas for future research include:
-
Development and Optimization of a Robust Synthetic Protocol: A detailed and reproducible synthesis is paramount for further investigation.
-
Comprehensive Pharmacological Profiling: In-depth in vitro and in vivo studies are needed to confirm its activity as a P2X7 receptor antagonist and to evaluate its selectivity and potency.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the triazolopyrazine core will help to identify analogs with improved pharmacological properties.
-
Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its development as a clinical candidate.
Conclusion
3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a compound with significant, yet largely untapped, therapeutic potential. While a scarcity of specific experimental data necessitates a degree of extrapolation, the known biological activities of the broader triazolopyrazine class, coupled with patent literature suggesting a role in P2X7 receptor modulation, make this an exciting area for further research. This guide provides a foundational framework for scientists and researchers to begin exploring the medicinal chemistry of this promising heterocyclic scaffold.
References
-
CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.
- Kim, D. et al. (2005). A practical synthesis of sitagliptin, a potent and selective dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 70(24), 10123–10126.
- Hsiao, Y. et al. (2004). A highly efficient and practical synthesis of a C-aryl glucoside as a potent SGLT2 inhibitor. Organic Letters, 6(21), 3727–3730.
-
US20120157436A1 - 5,6,7,8-TETRAHYDRO[1][2][3]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents.
Sources
- 1. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 5. US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents [patents.google.com]
